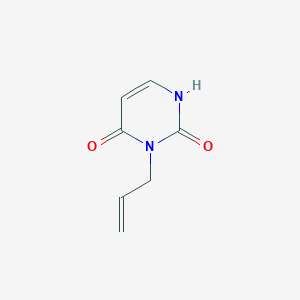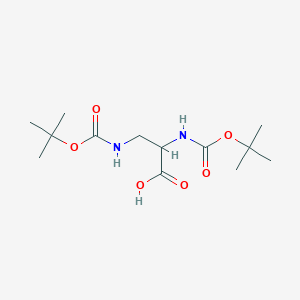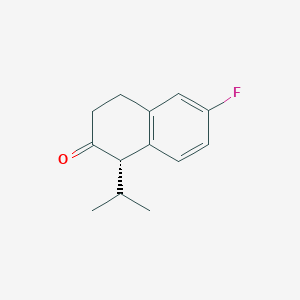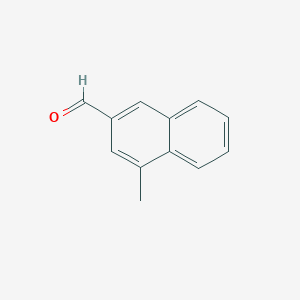
(E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was originally developed as an immunosuppressive drug for the treatment of multiple sclerosis, but has since been found to have a range of other biological effects.
Wirkmechanismus
The mechanism of action of (E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide is complex and not fully understood. It is known to interact with sphingosine-1-phosphate receptors, which are involved in the regulation of immune cell trafficking. By modulating these receptors, (E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide is able to suppress immune responses and reduce inflammation.
Biochemische Und Physiologische Effekte
(E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide has a range of biochemical and physiological effects, including the modulation of immune cell trafficking, the inhibition of lymphocyte activation, and the induction of apoptosis in certain cell types. It has also been shown to have neuroprotective effects and to promote tissue repair in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide has several advantages for use in lab experiments, including its well-established pharmacological properties and its ability to modulate immune responses. However, there are also some limitations, including its relatively complex synthesis and potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on (E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide. These include further studies on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in other disease areas. Additionally, there is a need for more research on the potential side effects and long-term safety of (E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide.
Synthesemethoden
(E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide is synthesized from myriocin, a natural product isolated from the fungus Isaria sinclairii. The synthesis involves several steps, including the conversion of myriocin to a key intermediate, which is then transformed into (E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide using a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
(E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide has been the subject of numerous scientific studies, and has been found to have a range of potential therapeutic applications. These include the treatment of multiple sclerosis, organ transplantation, and various autoimmune and inflammatory diseases.
Eigenschaften
CAS-Nummer |
197096-97-2 |
|---|---|
Produktname |
(E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide |
Molekularformel |
C6H10FNO2 |
Molekulargewicht |
147.15 g/mol |
IUPAC-Name |
(E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide |
InChI |
InChI=1S/C6H10FNO2/c1-8(2)6(10)5(7)3-4-9/h3,9H,4H2,1-2H3/b5-3+ |
InChI-Schlüssel |
XZHDLXWUZXJWBP-HWKANZROSA-N |
Isomerische SMILES |
CN(C)C(=O)/C(=C\CO)/F |
SMILES |
CN(C)C(=O)C(=CCO)F |
Kanonische SMILES |
CN(C)C(=O)C(=CCO)F |
Synonyme |
2-Butenamide,2-fluoro-4-hydroxy-N,N-dimethyl-,(E)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)








